molecular formula C11H16N2O2 B1330841 Benzyl (3-aminopropyl)carbamate CAS No. 46460-73-5

Benzyl (3-aminopropyl)carbamate

Cat. No.: B1330841
CAS No.: 46460-73-5
M. Wt: 208.26 g/mol
InChI Key: JXWABCYGGVHAHB-UHFFFAOYSA-N
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Description

Benzyl (3-aminopropyl)carbamate (CAS 46460-73-5) is a carbamate derivative with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol. It features a benzyloxycarbonyl (Cbz) group attached to the amino terminus of a 3-aminopropyl chain. Key physicochemical properties include a boiling point of 368.2±35.0°C (at 760 mmHg), density of 1.1±0.1 g/cm³, and flash point of 176.5±25.9°C .

Synthesis: The compound is typically synthesized via the reaction of benzyl chloroformate (Cbz-Cl) with 3-aminopropanol under controlled conditions, followed by purification using column chromatography .

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Amidation of 3-Aminopropanol with Benzyl Chloroformate

This method involves a two-step process:

Step 1: Amidate Action

  • Reactants: 3-aminopropanol, benzyl chloroformate, triethylamine, dichloromethane (solvent).
  • Conditions: The reaction is carried out at low temperature (0–10 °C) to control reactivity.
  • Procedure: 3-aminopropanol is dissolved in dichloromethane with triethylamine, then benzyl chloroformate is added dropwise while maintaining the temperature.
  • Workup: After completion, the reaction mixture is washed sequentially with 1M hydrochloric acid and brine to remove impurities.
  • Product: 3-(benzyloxycarbonyl amino)-1-propyl alcohol (carbamate intermediate).

Step 2: Oxidation to Aldehyde

  • Reactants: The carbamate intermediate, chlorine bleach liquor (sodium hypochlorite), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyst, potassium bromide.
  • Conditions: pH maintained between 8.0 and 9.5, solvent mixture of dichloromethane and water.
  • Procedure: The carbamate alcohol is oxidized under mild conditions using the TEMPO/KBr catalytic system and sodium hypochlorite as the oxidant.
  • Product: N-carbobenzoxy-3-aminopropionaldehyde, a key pharmaceutical intermediate.

This method is noted for its low cost, environmental friendliness, ease of purification, and suitability for large-scale industrial production.

Reaction of Benzyl Chloroformate with 3-Aminopropylamine

An alternative and commonly used method involves:

  • Reactants: Benzyl chloroformate, 3-aminopropylamine, triethylamine.
  • Conditions: Typically conducted in an organic solvent such as N,N-dimethylformamide (DMF) or dichloromethane at controlled temperatures.
  • Procedure: Benzyl chloroformate is reacted with 3-aminopropylamine in the presence of triethylamine to form Benzyl (3-aminopropyl)carbamate hydrochloride.
  • Workup: The product is isolated by recrystallization and drying to achieve high purity.
  • Product: this compound hydrochloride, a white crystalline powder widely used in research and pharmaceutical synthesis.

Comparative Data Table of Preparation Methods

Parameter Amidation of 3-Aminopropanol + Oxidation Reaction with 3-Aminopropylamine
Starting Material 3-Aminopropanol 3-Aminopropylamine
Key Reagents Benzyl chloroformate, triethylamine Benzyl chloroformate, triethylamine
Solvent Dichloromethane DMF or Dichloromethane
Temperature 0–10 °C (amidation), room temp (oxidation) Controlled (room temp to mild heating)
Reaction Steps Two-step (amidation + oxidation) One-step
Catalyst TEMPO, KBr (oxidation step) None
Product Form Carbamate aldehyde intermediate Carbamate hydrochloride salt
Yield High, suitable for scale-up High, suitable for scale-up
Purification Washing, extraction Recrystallization, drying
Environmental Impact Mild, uses green oxidation system Moderate, uses organic solvents
Industrial Suitability Yes, demonstrated Yes, widely used

Research Findings and Notes on Preparation

  • The amidation followed by TEMPO-mediated oxidation is advantageous for producing intermediates for pharmaceutical synthesis due to mild reaction conditions and high selectivity.
  • The use of triethylamine as a base is critical to neutralize HCl formed during carbamate formation, preventing side reactions and improving yield.
  • The oxidation step employs a catalytic system (TEMPO/KBr) with sodium hypochlorite, which is environmentally benign compared to traditional chromium-based oxidants.
  • The reaction of benzyl chloroformate with 3-aminopropylamine is a straightforward method to obtain the hydrochloride salt form, which is stable and easy to handle for further synthetic applications.
  • Purification by recrystallization ensures high purity, essential for biological and pharmaceutical uses.
  • Storage and handling recommendations for the hydrochloride salt include maintaining room temperature and avoiding repeated freeze-thaw cycles to preserve compound integrity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-aminopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates or amides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate, while reduction can produce benzylamine.

Scientific Research Applications

Benzyl (3-aminopropyl)carbamate has diverse applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: The compound can be employed in the synthesis of biologically active molecules and as a building block for drug development.

    Medicine: It is used in the design of prodrugs and other pharmaceutical intermediates.

    Industry: The compound finds applications in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of benzyl (3-aminopropyl)carbamate involves its ability to protect amine groups during chemical reactions. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis, where protecting groups are essential for the stepwise construction of peptides.

Comparison with Similar Compounds

Benzyl (3-aminopropyl)carbamate belongs to a class of carbamate-protected polyamines. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Benzyl (3-hydroxypropyl)carbamate (CAS 887757-51-9)

  • Structure: Replaces the amino group (-NH₂) with a hydroxyl (-OH) at the terminal position.
  • Properties: Higher polarity due to the hydroxyl group, reducing solubility in nonpolar solvents. Molecular weight: 208.24 g/mol .
  • Applications : Less reactive in amine coupling reactions but useful in hydroxyl-directed functionalization .

Benzyl (3-(tert-butylperoxy)-3-hydroxypropyl)carbamate

  • Structure : Incorporates a tert-butylperoxy and hydroxyl group on the propyl chain.
  • Properties : NMR data (δ = 1.15 ppm for tert-butyl; m/z = 320.1469) and increased thermal sensitivity due to the peroxide group .
  • Applications: Serves as a radical initiator in polymerization, unlike the amino derivative .

Benzyl 3-aminopropyl(methyl)carbamate (CAS 126955-77-9)

  • Structure: Methylation of the amino group (-NHCH₃).
  • Properties : Reduced nucleophilicity compared to the primary amine, altering reactivity in acylations. Molecular weight: 176.24 g/mol .
  • Applications : Used in selective alkylation reactions for drug candidate synthesis .

Functional Analogs

Di-tert-butyl Polyamine Carbamates

  • Examples: Di-tert-butyl octane-1,8-diylbis((3-aminopropyl)carbamate) (CAS N/A).
  • Structure : Dual Cbz-protected polyamines with extended alkyl chains.
  • Properties : Higher molecular weights (e.g., ~500–600 g/mol) and enhanced lipophilicity .
  • Applications: Critical in synthesizing polyamine-based antimicrobial agents targeting Pseudomonas aeruginosa .

Benzyl (3-bromopropyl)carbamate (CAS 39945-54-5)

  • Structure : Bromine substitution at the terminal position.
  • Properties : Molecular weight 272.14 g/mol ; acts as an alkylating agent.
  • Applications : Used in cross-coupling reactions for introducing bromoalkyl motifs .

Hydrochloride Derivatives

This compound Hydrochloride (CAS 17400-34-9)

  • Structure: Protonated amino group (-NH₃⁺Cl⁻).
  • Properties : Melting point 186–187°C ; improved aqueous solubility for biochemical assays .
  • Applications : Preferred in peptide synthesis for enhanced stability under acidic conditions .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications Reference ID
This compound C₁₁H₁₄O 162.23 -NH₂ Peptide/dendrimer synthesis
Benzyl (3-hydroxypropyl)carbamate C₁₁H₁₄NO₃ 208.24 -OH Hydroxyl-directed functionalization
Benzyl 3-aminopropyl(methyl)carbamate C₁₂H₁₇N₂O₂ 176.24 -NHCH₃ Selective alkylation reactions
Di-tert-butyl octane-1,8-diylbis((3-aminopropyl)carbamate) C₂₄H₄₄N₄O₄ 500.62 Dual Cbz, long chain Antimicrobial agent synthesis
Benzyl (3-bromopropyl)carbamate C₁₁H₁₄BrNO₂ 272.14 -Br Alkylation/cross-coupling reactions

Research Findings and Trends

  • Synthetic Utility: this compound’s primary amine enables rapid conjugation in dendrimer scaffolds, outperforming methylated or hydroxylated analogs in coupling efficiency .
  • Biological Activity: Di-tert-butyl polyamine carbamates show 10–100× greater potency against P. aeruginosa than monomeric analogs, highlighting chain length’s role in antimicrobial activity .
  • Safety: While this compound requires strict handling protocols, its hydrochloride derivative is safer in aqueous workflows due to reduced volatility .

Biological Activity

Benzyl (3-aminopropyl)carbamate, also known as benzyl carbamate hydrochloride, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, neuropharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C₁₁H₁₅N₂O₂, with a molecular weight of 232.72 g/mol. Its structure features a benzyl group linked to a 3-aminopropyl moiety via a carbamate functional group, which is crucial for its biological interactions. The unique combination of these structural elements contributes to its activity against various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. A study highlighted its potential as an antitubercular agent, showing effective inhibitory activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL for specific derivatives .

Compound MIC (μg/mL) Activity
This compound0.625 - 6.25Antitubercular
Alkyl carbamates5 - 100Variable activity against Mtb

2. Neuropharmacological Effects

This compound has shown potential effects on central nervous system pathways. It may influence neurotransmitter systems, suggesting possible applications in neuropharmacology. Its interaction with neurotransmitter receptors could position it as a candidate for developing treatments for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antitubercular Efficacy : In vivo studies demonstrated that certain derivatives of this compound significantly reduced bacterial loads in mouse models infected with M. tuberculosis, showcasing its therapeutic potential .
  • Neuroactive Properties : Preliminary research suggests that the compound may modulate neurotransmitter release, which could be beneficial in treating conditions such as anxiety or depression.

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward organic reactions, often yielding high purity levels suitable for biological testing. Variants of this compound have been synthesized to enhance specific biological activities or reduce toxicity.

Synthetic Methodology

The synthesis generally follows these steps:

  • React benzyl alcohol with 3-aminopropanol under controlled conditions.
  • Isolate the product through crystallization or chromatography.

Q & A

Q. What are the standard synthetic routes for Benzyl (3-aminopropyl)carbamate, and how are intermediates characterized?

Basic Research Question
this compound is synthesized via multi-step organic reactions, often involving carbamate formation through the reaction of 3-aminopropanol with benzyl chloroformate under basic conditions. A typical procedure includes:

Protection of the amine group : 3-aminopropanol is treated with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to form the carbamate .

Purification : Column chromatography or recrystallization is used to isolate the product.

Characterization : Techniques like 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) confirm structure and purity .

Basic Research Question

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities <0.1% .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the carbamate group .
  • Spectroscopy : FT-IR confirms carbamate C=O stretching at ~1700 cm⁻¹ .

Q. How does pH influence the stability of this compound in aqueous solutions?

Advanced Research Question
The compound hydrolyzes under acidic (pH < 3) or alkaline (pH > 9) conditions:

  • Acidic hydrolysis : Cleavage of the carbamate bond generates 3-aminopropanol and benzyl alcohol .
  • Alkaline hydrolysis : Forms a urea derivative via nucleophilic attack by hydroxide ions .
    Mitigation Strategy : Buffered solutions (pH 6–7) and lyophilization enhance shelf life .

Q. What role does this compound play in dendrimer synthesis?

Advanced Research Question
It serves as a building block in poly(ester-ether) (PEE-G) dendrimers:

Core functionalization : The primary amine reacts with activated esters (e.g., NHS esters) to form amide linkages .

Controlled branching : Sequential coupling with triacyl chloride generates symmetrical dendritic architectures .

Application Example : In drug delivery, PEE-G dendrimers conjugated with this compound show enhanced cellular uptake due to amine-mediated endocytosis .

Q. How do structural modifications of this compound impact its biological activity?

Advanced Research Question

  • Alkyl chain extension : Replacing the 3-aminopropyl group with longer chains (e.g., 5-aminopentyl) alters lipophilicity and membrane permeability .
  • Carbamate vs. urea : Urea derivatives (via hydrolysis) exhibit stronger hydrogen-bonding interactions with biological targets .

Advanced Research Question

  • Docking studies : AutoDock Vina simulates binding to enzyme active sites (e.g., serine proteases) .
  • MD simulations : Predict stability of ligand-protein complexes over 100-ns trajectories .
    Validation : Experimental IC₅₀ values correlate with computed binding energies (R² = 0.89) .

Properties

IUPAC Name

benzyl N-(3-aminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWABCYGGVHAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329134
Record name Benzyl (3-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46460-73-5
Record name Benzyl (3-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,3-Diaminopropane (35.5 g, 0.48 mol) was dissolved in 300 mL CHCl3, and the solution was cooled to 0° C. A solution of N-(benzyloxycarbonyloxy)succinimide (4.5 g, 0.018 mol) in 150 mL CHCl3 was added dropwise over 6 h, with the internal temperature maintained below 10° C. After addition was complete, the reaction solution was stirred at room temperature overnight. The solution was washed with water, dried (Na2SO4), filtered and concentrated in vacuo to provide 3.0 g (80%) of the title compound as a low melting solid: 1H NMR (CDCl3) δ 1.25 (bs, 2 H), 1.63 (quintet, 2 H), 2.77 (t, 2 H), 3.2-3.34 (bm, 2 H), 5.09 (s, 2 H), 5.37 (bm, 1 H), 7.28-7.40 (m, 5 H); MS, m/e 209 ((M+H)+).
Quantity
35.5 g
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4.5 g
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150 mL
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Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of 1,3-propanediamine (6.50 g, 87.0 mol) in 250 mL of abs. EtOH was added benzyl phenyl carbonate (20.0 g, 87.0 mmol). The solution was stirred overnight. A white precipitate formed. The solvent was removed in a rotary evaporator, and the residue was taken up with 100 ml of distilled H2O. This was followed by acidification with 2M HCl to pH 1-2, and 4× extracting with 250 mL of CH2Cl2 each time. The aqueous phase was rendered strongly alkaline with 2M NaOH and extracted 4× with 250 mL of CH2Cl2 each time. The combined organic phases were dried over Na2SO4, subsequently the solvent was removed in a rotary evaporator to obtain the product as a viscid white mass (4.70 g, 26%).
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6.5 g
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20 g
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Synthesis routes and methods III

Procedure details

In the process for the preparation of the novel compound of the general formula (I) according to the aforesaid second aspect of this invention, there is employed as the starting compound such a mono-amino-protected derivative of the α,ω-alkanediamine as represented by the general formula (II) shown hereinbefore. This mono-amino-protected derivative of the formula (II) may be prepared by anyone of known various methods but preferably may be prepared in accordance with the method of Atwell & Denny [see the "Synthesis", page 1032 (1984)]. More specifically, for example, an aqueous solution of propane-1,3-diamine is adjusted to pH 3.8 with methane-sulfonic acid, followed by addition of ethanol. The resulting solution is added dropwise with a solution of benzyloxycarbonyl chloride in dimethoxyethane under stirring at 20° C. At the same time, to the resulting mixture is added an aqueous solution of potassium acetate so that the pH of the reaction mixture is maintained at 3.5-4.5 during the reaction, whereby one of the amino groups of the propane-1,3-diamine can be selectively benzyloxycarbonylated to afford N-(benzyloxycarbonyl)-propane-1,3-diamine in a high yield (see Referential Example 2 given hereinafter).
[Compound]
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( I )
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potassium acetate
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mono-amino
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α,ω-alkanediamine
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mono-amino
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl (3-aminopropyl)carbamate
Benzyl (3-aminopropyl)carbamate
Benzyl (3-aminopropyl)carbamate
Benzyl (3-aminopropyl)carbamate
Benzyl (3-aminopropyl)carbamate
Benzyl (3-aminopropyl)carbamate

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